molecular formula C21H19N5O B13705614 1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea

1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea

Cat. No.: B13705614
M. Wt: 357.4 g/mol
InChI Key: AEWUFZUDDXWTLY-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea is a urea derivative featuring an imidazo[1,2-a]pyrimidine scaffold linked to a dimethylphenyl group via a urea bridge. The imidazo[1,2-a]pyrimidine core is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anxiolytic, cardiovascular, and neuroleptic effects .

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea

InChI

InChI=1S/C21H19N5O/c1-14-4-5-15(2)18(12-14)25-21(27)23-17-8-6-16(7-9-17)19-13-26-11-3-10-22-20(26)24-19/h3-13H,1-2H3,(H2,23,25,27)

InChI Key

AEWUFZUDDXWTLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyrimidin-2-yl intermediate, which is then coupled with the 2,5-dimethylphenyl isocyanate to form the final urea derivative. Common reaction conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts like palladium or copper complexes, organic solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidin moiety is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Urea Linkages

Compound 9n and 9o ():
These urea derivatives share a phenyl-thiazole backbone but differ in substituents:

  • 9n : 3,4-Dimethylphenyl group (Yield: 75.0%; ESI-MS m/z: 422.2 [M+H]⁺).
  • 9o : 3-Chloro-4-(trifluoromethyl)phenyl group (Yield: 79.4%; ESI-MS m/z: 480.2 [M+H]⁺).

Comparison:

  • The target compound replaces the thiazole ring with an imidazo[1,2-a]pyrimidine, likely altering electronic properties and binding interactions.
Compound Core Structure Substituents Yield (%) Molecular Weight (g/mol)
Target Compound Imidazo[1,2-a]pyrimidine 2,5-Dimethylphenyl - -
9n Thiazole 3,4-Dimethylphenyl 75.0 421.2
9o Thiazole 3-Chloro-4-(trifluoromethyl)phenyl 79.4 479.2

Imidazo[1,2-a]pyrimidine Derivatives

Schiff Base Derivative ():
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine features a thiophene-Schiff base substituent. Quantum chemical studies on such derivatives highlight their tunable electronic properties, which influence reactivity and stability .

Comparison:

Agrochemical Derivatives (–4)**

Imazosulfuron ():
A herbicidal sulfonamide urea with an imidazo[1,2-a]pyridine core (Mol. Formula: C₁₄H₁₃ClN₆O₅S). Its mode of action involves acetolactate synthase inhibition.

Comparison:

  • The target compound lacks the sulfonamide group critical for imazosulfuron’s herbicidal activity, suggesting divergent applications. However, both compounds leverage urea and imidazo-heterocyclic motifs, indicating shared synthetic strategies .

Patent Compounds ():
Several imidazo[1,2-a]pyridine/pyrimidine derivatives with carboxamide or fluorinated groups (e.g., N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide) are listed. These compounds prioritize halogenation for enhanced lipophilicity and target engagement.

Comparison:

Research Findings and Implications

  • Synthetic Efficiency: Yields for urea-thiazole analogs (75–79%) suggest that the target compound’s synthesis could be optimized similarly. However, the imidazo[1,2-a]pyrimidine core may require specialized conditions, as seen in condensation reactions described in .
  • Pharmacological Potential: The anxiolytic and cardiovascular activities of imidazo[1,2-a]pyrimidines imply that the target compound’s urea moiety could refine selectivity for specific biological targets.

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